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N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide
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Overview
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a pyridin-3-yl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-ethoxybenzoyl chloride with an amine derived from 4-chlorophenyl and pyridin-3-yl groups. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, such as anti-inflammatory and antioxidant properties. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Chlorpheniramine: A related compound with similar structural features, used primarily as an antihistamine.
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another compound with a similar core structure, studied for its anti-angiogenic properties.
Uniqueness: N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-ethoxybenzamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and interact with multiple targets makes it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-11-7-16(8-12-19)21(25)24-20(17-4-3-13-23-14-17)15-5-9-18(22)10-6-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXUCJNWRHOWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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